3,4-Difluoro-2'-(thiomethyl)benzophenone
Overview
Description
3,4-Difluoro-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H10F2OS It is a derivative of benzophenone, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a thiomethyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2’-(thiomethyl)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzoyl chloride and 2-mercaptotoluene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 3,4-difluorobenzoyl chloride reacts with 2-mercaptotoluene, resulting in the formation of 3,4-Difluoro-2’-(thiomethyl)benzophenone through a nucleophilic acyl substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluoro-2’-(thiomethyl)benzophenone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-2’-(thiomethyl)benzophenone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Bind to Receptors: Bind to cellular receptors, modulating signal transduction pathways.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest, depending on the context.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the thiomethyl group, resulting in different chemical properties and reactivity.
2’-Methylbenzophenone: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
4-Fluoro-2’-(thiomethyl)benzophenone: Has only one fluorine atom, leading to different chemical behavior.
Uniqueness
3,4-Difluoro-2’-(thiomethyl)benzophenone is unique due to the presence of both fluorine atoms and the thiomethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2-methylsulfanylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFUAPRPKBHEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211229 | |
Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-21-4 | |
Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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